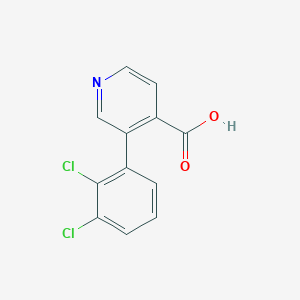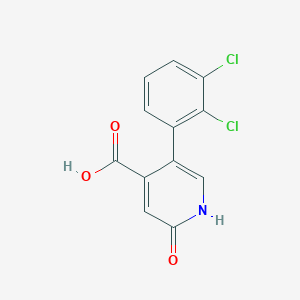
3-(2,4-Dichlorophenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dichlorophenyl)picolinic acid (2,4-DCPPA) is an organic compound commonly used in laboratory experiments. It is a white crystalline solid, with a melting point of 134-136°C and a molecular weight of 218.04 g/mol. 2,4-DCPPA is used as a reagent in a variety of chemical reactions and has a wide range of applications. It is also known as 2,4-dichlorophenylpicolinic acid, 2,4-dichlorophenylpicolinate, and dichlorophenylpicolinate.
Applications De Recherche Scientifique
2,4-DCPPA is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It is used as a reagent to detect and quantify proteins, peptides, and other biomolecules. It is also used to study the structure and function of enzymes, to study the structure and function of DNA and RNA, and to study the structure and function of other macromolecules.
Mécanisme D'action
2,4-DCPPA is an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is involved in the biosynthesis of tetrahydrofolate, which is an essential cofactor for the synthesis of nucleic acids, amino acids, and other biomolecules. By inhibiting DHFR, 2,4-DCPPA blocks the biosynthesis of tetrahydrofolate, thus inhibiting the synthesis of these biomolecules.
Biochemical and Physiological Effects
2,4-DCPPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and to reduce the growth of tumors in vivo. It has also been shown to reduce inflammation and to have anti-bacterial and anti-viral properties. In addition, it has been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-DCPPA has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be stored for long periods of time without degradation. It is also highly soluble in aqueous solutions and has a wide range of applications. However, it has some limitations. It is toxic and can cause skin irritation, so it should be handled with caution. In addition, it is not as effective as other inhibitors of DHFR, such as methotrexate.
Orientations Futures
There are several potential future directions for research involving 2,4-DCPPA. These include further studies of its biochemical and physiological effects, further studies of its mechanism of action, and further studies of its potential applications in cancer therapy. In addition, further studies of its potential applications in other areas such as inflammation, neuroprotection, and antimicrobial therapy are warranted. Finally, further studies of its potential applications in drug design and development are also needed.
Méthodes De Synthèse
2,4-DCPPA is synthesized through a three-step process. The first step involves the reaction of 2,4-dichlorophenol with sodium picolinate in aqueous solution. The second step involves the hydrolysis of the resulting sodium salt of 2,4-DCPPA. The third and final step involves the recrystallization of the hydrolyzed product. This process yields a pure product with a purity of 95%.
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-7-3-4-8(10(14)6-7)9-2-1-5-15-11(9)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCUCRJGVINUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














